molecular formula C7H18Cl2N2 B1442586 N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride CAS No. 1257849-50-5

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Cat. No.: B1442586
CAS No.: 1257849-50-5
M. Wt: 201.13 g/mol
InChI Key: DYESAHMZKSWDKL-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is a synthetic compound classified as a tertiary amine. It is known for its high reactivity and selectivity, making it a valuable substance in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride typically involves the reaction of N-Methyl-1-piperidin-3-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines.

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride include:

  • N,N-Dimethyl-1-piperidin-3-ylmethanamine dihydrochloride
  • N-Methyl-1-piperidin-3-ylmethanamine

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESAHMZKSWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 3
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 4
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 5
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 6
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride

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